N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide
Overview
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring connected to benzene rings and pentanamide groups
Scientific Research Applications
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide typically involves the reaction of 2,5-dibromopyrimidine with a zero-valent nickel complex to form poly(pyrimidine-2,5-diyl). This polymer can then be further reacted with appropriate benzene and pentanamide derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings or pyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting inflammatory mediators in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide: Similar in structure but with benzamide groups instead of pentanamide groups.
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide): Contains phenoxyacetamide groups, offering different chemical properties.
Uniqueness
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dipentanamide is unique due to its specific combination of pyrimidine, benzene, and pentanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-[2-[4-(pentanoylamino)phenyl]pyrimidin-5-yl]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-5-7-24(31)29-22-13-9-19(10-14-22)21-17-27-26(28-18-21)20-11-15-23(16-12-20)30-25(32)8-6-4-2/h9-18H,3-8H2,1-2H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBBFGILMHULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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